3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-7-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETLINNQLKWVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, yielding the desired product in high yields (58-96%) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. This method is favored for its rapid reaction kinetics and the ability to avoid metal-catalyzed processes, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzo[b]thiophene derivatives, including 3-amino-7-fluorobenzo[b]thiophene-2-carboxylic acid. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development. For instance, a derivative of benzo[b]thiophene was shown to possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It functions as an inhibitor of the IκB kinase complex, which plays a crucial role in inflammatory processes mediated by the NF-κB pathway. Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines and may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, suggesting potential applications in cancer therapy .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The incorporation of the amino and fluorine functional groups is crucial for enhancing its biological activity.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nitration | Benzo[b]thiophene | HNO₃/H₂SO₄ |
| 2 | Reduction | Nitro derivative | Sn/HCl or Fe/HCl |
| 3 | Fluorination | Fluorinating agent (e.g., HF) | Controlled temperature |
| 4 | Carboxylation | Carbon dioxide | High pressure |
Case Study: Antimicrobial Efficacy
In a study evaluating various benzo[b]thiophene derivatives, researchers found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant bacterial strains . This positions it as a potential lead compound for further development.
Case Study: Inhibition of Inflammatory Pathways
Another study focused on the compound's ability to inhibit IκB kinase activity in cellular models of inflammation. Results indicated a significant reduction in IL-6 and TNF-alpha production following treatment with the compound, supporting its role in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). These inhibitors augment the oxidation of branched-chain amino acids (BCAA) by binding to the kinase and triggering conformational changes that enhance the degradation of the kinase .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogen-Substituted Derivatives
- For example, 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (Similarity: 0.94) shares a near-identical scaffold but differs in halogen electronegativity and hydrogen-bonding capacity .
- 6-Fluorophenyl-substituted analogs (e.g., 6-(4-fluorophenyl)benzo[b]thiophene-2-carboxylic acid, ): Fluorine at the phenyl ring (vs.
Amino Group Positioning
- 3-Amino vs. 4-Methylamino derivatives (): Substituting the amino group at position 3 (as in the target compound) vs. position 4 significantly impacts bioactivity. For example, 4-methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid derivatives showed reduced antimicrobial potency (MIC values increased by 2–4×) compared to analogs with optimal amino positioning .
Carboxylic Acid Derivatives
- Thiophene-2-carboxylic acid (CAS: 527-72-0, ): The unsubstituted parent compound lacks the amino and fluorine groups, resulting in lower bioactivity. Its primary use is as a synthetic precursor .
Antiproliferative Activity
- Thiophene-2-carboxylic acid derivatives ():
- Derivatives with 4-chlorophenyl and pyrrolopyrimidine moieties (e.g., compound 19b in ) exhibited IC50 values <1 μM against cancer cells, surpassing doxorubicin. The target compound’s fluorine atom may enhance selectivity by reducing off-target interactions .
- Lipophilicity (logP/clogP) correlates strongly with activity in thiophene derivatives (R² = 0.82, ), whereas furan analogs showed weaker correlations, highlighting the benzo[b]thiophene scaffold’s superiority .
Antimicrobial Activity
- Amino-substituted thiophenes (): Modifications to the amine side chain (e.g., ethyl vs. isopropyl) altered MIC values by up to 8×. The target compound’s primary amino group may enable hydrogen bonding with bacterial targets, a feature absent in alkylamino analogs .
Physicochemical Properties
*Representative values from analogous compounds in cited studies.
Biological Activity
3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiophene derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Amino group at the 3-position
- Fluorine atom at the 7-position
- Carboxylic acid group at the 2-position
These structural elements contribute to its reactivity and interaction with biological targets.
The precise biological targets of this compound remain largely unidentified. However, it is hypothesized that compounds in the aromatic anilide class interact with their targets through non-covalent interactions such as hydrogen bonding and π-stacking.
Biochemical Pathways
Research indicates that thiophene derivatives exhibit various pharmacological properties:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antihypertensive
- Anti-atherosclerotic properties.
Anticancer Activity
Studies on related compounds suggest that derivatives of benzothiophene can inhibit cancer cell proliferation. For instance, compounds targeting specific pathways like RhoA/ROCK have shown significant anti-proliferative effects on breast cancer cells .
Antimicrobial Properties
The compound has been noted for its potential antimicrobial activity, particularly against Staphylococcus aureus. In vitro assays demonstrated that certain derivatives exhibit cytotoxicity towards human cancer cell lines while being less toxic to normal cells .
Case Study: Anticancer Efficacy
A study investigated a series of benzothiophene derivatives, including those similar to this compound. The results indicated that these compounds could significantly inhibit the growth of lung and breast cancer cells in vitro. The mechanism involved apoptosis induction and disruption of cell cycle progression .
Case Study: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of thiophene derivatives. The compounds were shown to reduce pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.
Chemical Reaction Analysis
This compound undergoes various chemical reactions that can modify its biological activity:
- Oxidation : Can form sulfoxides and sulfones.
- Reduction : Converts the carboxylic acid group to alcohols or aldehydes.
- Substitution : The amino and fluorine groups can participate in nucleophilic substitution reactions.
These reactions can lead to the development of new analogs with enhanced biological activities.
Applications in Research and Industry
The compound is utilized in various fields:
- Medicinal Chemistry : As a building block for synthesizing bioactive molecules.
- Material Science : In organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Q & A
Q. How can mechanistic studies differentiate between electronic and steric effects of the fluorine substituent?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
